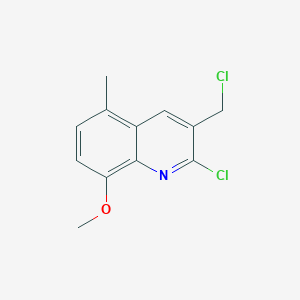

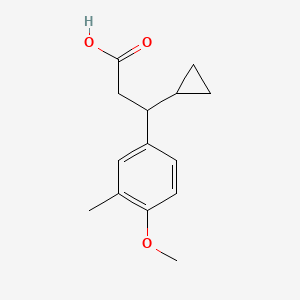

1-Propanone, 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methyl-

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves several steps, including coupling reactions, reductions, and hydrolysis. For example, 1-Amino-2-[3-13C]propanol hydrochloride was synthesized using a coupling reaction of 2-phthalimidoacetyl chloride with [13C]methylmagnesium iodide, followed by reduction with sodium borohydride and hydrolysis . Another synthesis route for a propanone derivative involved Friedel-Crafts acylation, α-bromination, and amination . These methods could potentially be adapted for the synthesis of "1-Propanone, 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methyl-".

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using various techniques such as UV, IR, ¹H NMR, MS, and elementary analysis . The crystal structure of an indole-containing compound was analyzed, revealing a monoclinic system with specific bond angles and hydrogen bonding patterns . These techniques could be applied to determine the molecular structure of "1-Propanone, 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methyl-".

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound , but they do describe reactions of structurally related compounds. For example, the synthesis of pyrazolyl propanone derivatives involved the reaction of chalcone derivatives with hydrazine hydrate in a propanoic acid solution . Understanding the reactivity of the functional groups present in the compound could help predict its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic techniques and crystallography. For instance, the electron density distributions of 2-amino-1-propanol were calculated, and molecular orbital signatures were identified . The crystal structure of an indole-containing amino acid derivative was stabilized by hydrogen bonds, which could influence the compound's solubility and reactivity . These properties are essential for understanding the behavior of "1-Propanone, 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methyl-" in different environments.

Aplicaciones Científicas De Investigación

Indole Synthesis Methods

Indoles are crucial frameworks in many natural products and pharmaceutical compounds. "1-Propanone, 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methyl-" is relevant to the synthesis of indole derivatives. A review by Taber and Tirunahari (2011) classifies indole syntheses strategies, highlighting the broad interest in developing novel methods for constructing the indole nucleus due to its significance in medicinal chemistry and natural products (Taber & Tirunahari, 2011).

Branched Chain Aldehydes in Foods

Smit, Engels, and Smit (2009) discussed the importance of branched aldehydes, like 2-methyl propanal, in food flavors. The production and degradation pathways from amino acids to these aldehydes are extensively reviewed, emphasizing their role in fermented and non-fermented food products (Smit, Engels, & Smit, 2009).

NMDA Receptors Trafficking

Horak et al. (2014) focused on the trafficking of NMDA receptors, essential for synaptic transmission and plasticity in the central nervous system. Understanding the biosynthetic pathway, transport, and synaptic integration of these receptors can shed light on their roles in psychiatric and neurological diseases, potentially intersecting with the study of specific indolyl compounds like "1-Propanone, 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methyl-" (Horak et al., 2014).

Microbial Production of Propanol

Walther and François (2016) reviewed the microbial production of n-propanol and isopropanol, highlighting the potential of using microbes for producing these alcohols from renewable resources. This area of research is relevant for understanding the broader applications of compounds related to propanone derivatives in biotechnological processes (Walther & François, 2016).

Downstream Processing of Diols

Xiu and Zeng (2008) provided insights into the recovery and purification processes for biologically produced diols, such as 1,3-propanediol, underlining the importance of efficient downstream processing for industrial applications. This review might intersect with the study of "1-Propanone, 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methyl-" in terms of its potential applications in producing or modifying diols (Xiu & Zeng, 2008).

Propiedades

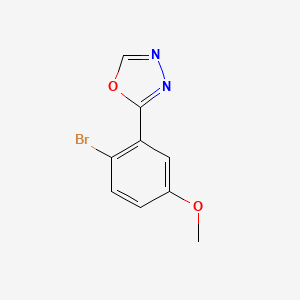

IUPAC Name |

1-(5-amino-2,3-dihydroindol-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8(2)12(15)14-6-5-9-7-10(13)3-4-11(9)14/h3-4,7-8H,5-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSGCJDANVFPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Cyanobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B3033278.png)

![4-[(Benzenesulfonyl)methyl]piperidine](/img/structure/B3033286.png)

![2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3033293.png)

![3-Amino-2-[(2-fluorophenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033295.png)